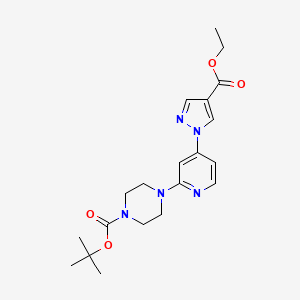![molecular formula C7H4N4 B1405117 1H-Pyrazolo[4,3-b]pyridin-6-carbonitril CAS No. 1352395-13-1](/img/structure/B1405117.png)
1H-Pyrazolo[4,3-b]pyridin-6-carbonitril
Übersicht
Beschreibung
1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring .
Synthesis Analysis
The synthesis of 1H-Pyrazolo[4,3-b]pyridine derivatives has been extensively studied. The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors. Its pyrazolo portion is suitable as a hydrogen bond center. Simultaneously, the pyridine is thought to have a π–π stacking interaction with Phe589 .Wissenschaftliche Forschungsanwendungen
Biomedizinische Forschung
1H-Pyrazolo[4,3-b]pyridin-6-carbonitril und seine Derivate wurden ausgiebig auf ihre biologischen Aktivitäten untersucht. Sie ähneln stark Purinbasen wie Adenin und Guanin, was sie für die Entwicklung neuer Medikamente von Bedeutung macht . Ihr Potenzial in biomedizinischen Anwendungen umfasst die Entwicklung von Verbindungen mit entzündungshemmenden, antiviralen und krebshemmenden Eigenschaften .
Chemie und Synthese
Im Bereich der Chemie dient diese Verbindung als wichtiges Zwischenprodukt bei der Synthese komplexerer Moleküle. Sie bietet ein Gerüst, das an verschiedenen Positionen funktionalisiert werden kann, um eine Vielzahl von Pyrazolopyridinderivaten zu erzeugen . Diese Derivate sind wertvoll für weitere chemische Umwandlungen und können zur Entdeckung neuer Reaktionen und Synthesemethoden führen.
Biologie
In der Biologie werden this compound-Derivate verwendet, um biologische Pfade und Prozesse zu untersuchen. Sie können als Inhibitoren oder Aktivatoren bestimmter Enzyme wirken und helfen, ihre Wirkmechanismen und ihren Einfluss auf biologische Systeme zu entschlüsseln .
Medizin
Medizinisch werden diese Verbindungen auf ihr therapeutisches Potenzial untersucht. Sie wurden in die Entwicklung neuer Medikamente integriert, die spezifische Krankheiten auf molekularer Ebene bekämpfen, und bieten Präzision und Wirksamkeit in Behandlungsstrategien .
Pharmakologie
In der Pharmakologie werden die Derivate der Verbindung auf ihre pharmakokinetischen und pharmakodynamischen Eigenschaften untersucht. Das Verständnis, wie diese Verbindungen mit dem Körper interagieren und wie sie für eine bessere Medikamentenverabreichung optimiert werden können, ist ein wichtiger Forschungsbereich .
Materialwissenschaften
Die strukturellen Eigenschaften von this compound machen es für Anwendungen in den Materialwissenschaften geeignet. Seine Derivate können bei der Entwicklung neuer Materialien mit spezifischen optischen oder elektronischen Eigenschaften verwendet werden, die in verschiedenen Technologien eingesetzt werden können .
Umweltwissenschaften
Die Umweltforschung kann von der Verwendung dieser Verbindung bei der Entwicklung von Sensoren oder Assays zum Nachweis von Umweltverschmutzung profitieren. Seine chemische Reaktivität und Fähigkeit, Komplexe mit Metallen zu bilden, können bei der Entwicklung empfindlicher Nachweismethoden genutzt werden .
Wirkmechanismus
Target of Action
It is known that pyrazolo[3,4-b]pyridines, a group to which this compound belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Mode of Action
It is known that compounds of the pyrazolo[3,4-b]pyridine class can interact with their targets in a way that induces a conformational change .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile .
Safety and Hazards
The safety data sheet for a similar compound, 1H-Pyrazolo[3,4-b]pyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis . Additionally, 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling cascades .
Cellular Effects
The effects of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the Ras/Erk and PI3K/Akt pathways, which are critical for cell survival and proliferation . Furthermore, 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes . These changes can lead to significant alterations in cellular behavior and function .
Molecular Mechanism
At the molecular level, 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate binding and subsequent phosphorylation events . Additionally, 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
The effects of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile remains stable under certain conditions, maintaining its biological activity over extended periods . Its degradation products can also have biological effects, which need to be considered in long-term studies . In vitro and in vivo studies have demonstrated that prolonged exposure to 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile vary with different dosages in animal models. At lower doses, this compound can exert therapeutic effects by modulating specific cellular pathways and processes . At higher doses, it can lead to toxic or adverse effects, such as cellular damage and apoptosis . Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent . These findings highlight the importance of dosage optimization in therapeutic applications of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile .
Metabolic Pathways
1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For instance, it has been shown to inhibit certain enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production . Additionally, 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile can affect the levels of metabolites involved in other metabolic pathways, such as the tricarboxylic acid cycle and lipid metabolism .
Transport and Distribution
The transport and distribution of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects . The distribution of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile within tissues can also influence its overall biological activity and therapeutic potential . Studies have shown that this compound can accumulate in certain tissues, leading to localized effects .
Subcellular Localization
The subcellular localization of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile is essential for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile can be targeted to other organelles, such as mitochondria, where it influences metabolic processes and energy production .
Eigenschaften
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-2-5-1-6-7(9-3-5)4-10-11-6/h1,3-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFHVGAGWJTLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate](/img/structure/B1405035.png)
![tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate](/img/structure/B1405037.png)

![Ethyl 2-[[2-cyano-5-(trifluoromethyl)-3-pyridyl]amino]acetate](/img/structure/B1405041.png)



![4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine](/img/structure/B1405049.png)



![tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B1405055.png)

